Differential In Vivo Tumor Growth Inhibition of Neuroblastoma Xenografts by SU11657
In a study of experimental neuroblastoma, oral administration of SU11657 at 40 mg/kg/day to athymic mice resulted in significant growth inhibition of three distinct subcutaneous human neuroblastoma xenografts. This high level of efficacy is a critical data point for researchers using this specific pediatric cancer model [1].
| Evidence Dimension | Tumor Growth Inhibition (%) |
|---|---|
| Target Compound Data | 90% (SK-N-AS), 93.8% (IMR-32), 88% (SH-SY5Y) |
| Comparator Or Baseline | Vehicle-treated control groups (baseline tumor growth = 0% inhibition) |
| Quantified Difference | 79-94% reduction in tumor growth across the panel relative to control. |
| Conditions | Oral administration, 40 mg/kg/day, in athymic mice bearing subcutaneous human neuroblastoma xenografts (SK-N-AS, IMR-32, SH-SY5Y). |
Why This Matters
This data provides a specific, high-efficacy benchmark for SU11657 in neuroblastoma xenograft models, enabling researchers to assess its utility against other anti-angiogenic agents where comparable quantitative tumor growth inhibition data may differ.
- [1] Bäckman U, Christofferson R. The selective class III/V receptor tyrosine kinase inhibitor SU11657 inhibits tumor growth and angiogenesis in experimental neuroblastomas grown in mice. Pediatr Res. 2005 May;57(5 Pt 1):690-5. doi: 10.1203/01.PDR.0000156508.68065.AA. Epub 2005 Feb 17. PMID: 15718357. View Source
